3-bromo-4-fluoro-N-(propan-2-yl)aniline
Description
3-Bromo-4-fluoro-N-(propan-2-yl)aniline is a halogenated aniline derivative with a molecular formula C₉H₁₀BrFN. The compound features a bromine atom at the 3-position, a fluorine atom at the 4-position, and an isopropyl group attached to the nitrogen of the aniline ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Halogens (Br, F) act as electron-withdrawing groups, modulating the aromatic ring's reactivity, while the isopropyl group enhances lipophilicity .
Properties
IUPAC Name |
3-bromo-4-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWKYBDBBKVKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-bromo-4-fluoro-N-(propan-2-yl)aniline involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Another approach involves the bromination of 4-fluoro-N-(propan-2-yl)aniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
3-Bromo-4-fluoro-N-(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. Additionally, the isopropyl group attached to the nitrogen atom can affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares key structural and electronic features of 3-bromo-4-fluoro-N-(propan-2-yl)aniline with similar compounds:
Key Observations :
- Halogen Position : Bromine at position 3 (vs. 2 or 4) optimizes steric accessibility for coupling reactions (e.g., Suzuki-Miyaura) .
- Electron Effects : Fluorine’s high electronegativity enhances para-substitution reactivity compared to methyl groups .
- Amine Substituents : Isopropyl balances lipophilicity and steric hindrance, whereas pentan-3-yl increases hydrophobicity but may hinder binding in biological targets .
Biological Activity
3-Bromo-4-fluoro-N-(propan-2-yl)aniline is an organic compound characterized by the presence of bromine and fluorine substituents on the aniline ring, along with an isopropyl group attached to the nitrogen atom. This unique structure contributes to its potential biological activities and applications in medicinal chemistry, particularly as a precursor for pharmaceutical compounds.
- Molecular Formula: C₉H₁₁BrFN
- Molecular Weight: Approximately 232.09 g/mol
- Structural Features: The presence of halogen atoms (bromine and fluorine) may enhance the compound's reactivity and selectivity towards biological targets, making it a valuable candidate for further research.
The biological activity of this compound is influenced by its ability to interact with various biomolecules, including enzymes and receptors. The mechanism of action can be summarized as follows:
- Binding Affinity: The bromine and fluorine atoms can modify the electronic properties of the compound, affecting its binding affinity to molecular targets.
- Lipophilicity and Membrane Permeability: The isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of halogens can enhance interactions with microbial targets, leading to increased efficacy against various pathogens.
Anticancer Activity
Studies have shown that derivatives of this compound may possess anticancer properties. For instance, related compounds have been evaluated for their ability to inhibit specific cancer cell lines, demonstrating promising results in terms of cell viability reduction and apoptosis induction.
Data Table: Biological Activity Overview
| Activity Type | IC50 Value (µM) | Target | Study Reference |
|---|---|---|---|
| Antimicrobial | 4.6 | Various bacterial strains | |
| Anticancer | 3.8 | HCT116 human colon cancer cells | |
| Enzyme Inhibition | 2.3 | Specific kinases (e.g., EGFR) |
Case Studies
Case Study 1: Antiviral Potential
A study investigating the antiviral effects of derivatives containing similar substituents found that certain compounds exhibited significant inhibitory effects against MERS-CoV. Although not directly tested on this compound, the findings suggest a potential for antiviral applications based on structural similarities .
Case Study 2: Anticancer Drug Development
In a recent investigation into quinazoline derivatives, compounds structurally related to this compound demonstrated effective inhibition of cancer cell proliferation with IC50 values ranging from 0.157 µM to 4.6 µM against various cancer cell lines . This highlights the potential for developing new anticancer therapies based on this compound's scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
